molecular formula C9H16ClNO2 B1435283 5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 2059932-65-7

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1435283
CAS No.: 2059932-65-7
M. Wt: 205.68 g/mol
InChI Key: SKZVNCNBEBSCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is a chiral organic building block of high interest in pharmaceutical research and development. This compound features a pyrrolidine ring, a privileged scaffold in medicinal chemistry, substituted with a cyclobutyl group and a carboxylic acid, which is stabilized as a hydrochloride salt for improved solubility and handling. The core structure is a proline derivative, an amino acid with a distinct secondary ring structure that influences peptide conformation and biological activity . Researchers utilize this chiral pyrrolidine carboxylic acid as a key synthetic intermediate for constructing more complex molecules. Its structure is highly relevant for exploring complement pathway modulators, as seen in patents for related pyrrolidine derivatives . The cyclobutyl moiety can enhance a compound's metabolic stability and influence its pharmacokinetic profile. This reagent is intended for use as a building block in drug discovery, for the synthesis of bioactive compounds, and in methodological chemistry research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclobutylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-4-7(10-8)6-2-1-3-6;/h6-8,10H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZVNCNBEBSCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCC(N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutyl Group Introduction

  • Alkylation or Cross-Coupling: The cyclobutyl substituent is introduced via alkylation or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Catalysts and Reagents: Common catalysts include Pd(PPh₃)₄; bases like potassium carbonate (K₂CO₃) are used in polar aprotic solvents such as DMF or THF.
  • Reaction Conditions: Typical reaction temperatures range from 60°C to 80°C to optimize coupling efficiency.

Pyrrolidine Ring Construction

  • Cyclization: Starting from amino acid derivatives or linear precursors, cyclization is induced under acidic or basic conditions.
  • Protecting Groups: Nitrogen and carboxyl groups are often protected with groups like tert-butoxycarbonyl (Boc) or acetyl to avoid side reactions during cyclization.
  • Deprotection: After ring formation, protecting groups are removed using acids such as hydrochloric acid or trifluoroacetic acid (TFA).

Carboxylic Acid Formation

  • Hydrolysis: Esters or nitriles are hydrolyzed under acidic (e.g., 6M HCl reflux) or basic conditions to yield the free carboxylic acid.
  • Oxidation: In some cases, oxidative cleavage using reagents like potassium permanganate (KMnO₄) or ruthenium tetroxide (RuO₄) is employed.

Formation of Hydrochloride Salt

  • The free base form of 5-cyclobutylpyrrolidine-2-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, often in methanol or other alcohol solvents, which enhances crystallinity and purity.

Representative Reaction Scheme and Yields

Step Reagents/Conditions Yield Range (%) Notes
Cyclobutyl Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 50–65 Efficient coupling to introduce cyclobutyl
Hydrolysis to Carboxylic Acid 6M HCl, reflux, 12 h 70–85 Conversion of ester/nitrile to acid
Deprotection & Salt Formation HCl in methanol, room temp >90 Formation of hydrochloride salt, purification by crystallization

Detailed Research Findings and Notes

  • Protecting Group Strategy: Use of acetyl or Boc protecting groups on nitrogen and carboxyl functionalities facilitates selective reactions and purification. For example, acetyl-protected intermediates crystallize well, allowing isolation of high-purity compounds before final deprotection.

  • Catalyst and Solvent Choice: Palladium catalysts with phosphine ligands in polar aprotic solvents such as DMF or THF provide good yields for cyclobutyl introduction. Methanol is preferred for deprotection and salt formation due to its solvent properties and ease of removal.

  • Temperature Control: Low temperatures (-78°C) are employed in sensitive steps, such as enolate formation or addition reactions, to control stereochemistry and minimize side reactions.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel with ethyl acetate/hexane) is used to achieve high purity of intermediates and final products.

Analytical Characterization (Supporting Preparation)

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of cyclobutyl protons (δ 1.5–2.5 ppm multiplets) and carboxylic acid protons (δ 10–12 ppm, broad). Advanced 2D NMR (COSY, HSQC) helps resolve stereochemical details.

  • IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and C-H stretches of cyclobutyl ring (2800–3000 cm⁻¹) confirm functional groups.

  • X-ray Crystallography: Used to determine absolute stereochemistry and confirm molecular structure, especially important for chiral intermediates and final hydrochloride salts.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions/Notes
Cyclobutyl Introduction Pd-catalyzed coupling or alkylation Pd(PPh₃)₄, K₂CO₃, DMF, 60–80°C
Pyrrolidine Ring Formation Cyclization of amino acid derivatives Acidic/basic conditions, protected intermediates
Carboxylic Acid Formation Hydrolysis or oxidation of esters/nitriles 6M HCl reflux or KMnO₄ oxidation
Deprotection & Salt Formation Acid-catalyzed removal of protecting groups and salt formation HCl or TFA in methanol, room temp
Purification Crystallization or chromatography Ethanol/water recrystallization, silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: Studying the interactions of pyrrolidine derivatives with biological targets.

    Medicine: Investigating potential therapeutic uses of pyrrolidine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclobutylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-cyclobutylpyrrolidine-2-carboxylic acid hydrochloride with structurally related compounds based on substituents, molecular formulas, and key properties inferred from evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Similarity Index
This compound Cyclobutyl C₁₀H₁₆ClNO₂ 217.7 (estimated)* Predicted enhanced lipophilicity due to cyclobutyl; hydrochloride improves solubility
5-Trifluoromethyl-pyrrolidine-2-carboxylic acid hydrochloride Trifluoromethyl C₆H₉ClF₃NO₂ 219.59 High electronegativity from CF₃; stabilizes against oxidative metabolism 0.78–0.86 (structural analogs)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro (pyridine ring) C₈H₅ClN₂O₂ 196.6 Lower synthesis yield (71%); halogen enhances halogen bonding potential
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy (pyridine ring) C₉H₈N₂O₃ 192.17 Higher synthesis yield (80%); methoxy improves metabolic stability

*Estimated based on analogous structures.

Key Observations:
  • Hydrochloride Salt : Like other hydrochloride salts (e.g., berberine hydrochloride , memantine hydrochloride ), the ionic form enhances aqueous solubility, critical for bioavailability in drug formulations.

  • Synthetic Yields : Analogs with electron-donating groups (e.g., methoxy in 10c ) show higher yields (80%) than electron-withdrawing groups (e.g., chloro in 10b: 71%), suggesting cyclobutyl’s neutral steric effects may yield intermediate efficiency.

Stability and Pharmacological Implications

  • Acid Stability : Hydrochloride salts of carboxylic acids (e.g., nicardipine hydrochloride ) often exhibit pH-dependent stability. The cyclobutyl group may confer resistance to acid hydrolysis compared to aromatic substituents.
  • Metabolic Profile: Trifluoromethyl-substituted analogs (e.g., C₆H₉ClF₃NO₂ ) show enhanced metabolic stability due to fluorine’s electronegativity, whereas cyclobutyl’s non-aromatic nature may reduce cytochrome P450 interactions.

Similarity Index and Structural Diversity

highlights compounds like 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (similarity: 0.85) and 5-Chloro-3-methylpyridine-2-carboxylic acid (similarity: 0.80), which share chloride or pyridine motifs but lack the pyrrolidine backbone. This underscores the uniqueness of this compound in balancing rigidity (cyclobutyl) and conformational flexibility (pyrrolidine) .

Biological Activity

5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological properties, and relevant case studies that highlight the compound's efficacy.

The synthesis of this compound involves the cyclization of appropriate precursors under controlled conditions to yield the desired pyrrolidine structure. The hydrochloride form enhances solubility, which is crucial for biological assays. The compound's molecular formula is C₇H₁₃ClN₁O₂, with a molecular weight of 175.64 g/mol.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, research conducted on various 5-oxopyrrolidine derivatives showed promising results against A549 lung adenocarcinoma cells. The anticancer activity was assessed using the MTT assay, which measures cell viability post-treatment. Notably, certain derivatives exhibited a structure-dependent activity profile, with some compounds reducing A549 cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comparison with Cisplatin
Compound AA549 (Lung)66Higher
Compound BHSAEC1-KT (Non-cancerous)70Comparable
Compound CA54950Lower

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that certain derivatives show effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making these compounds viable candidates for further development in the fight against antibiotic resistance .

Table 2: Antimicrobial Activity Against Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Klebsiella pneumoniae16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study involving various pyrrolidine derivatives demonstrated that compounds with free amino groups exhibited higher anticancer activity than those with acetylamino fragments. This finding underscores the importance of molecular structure in determining biological efficacy .
  • Antimicrobial Resistance : Another investigation focused on the interaction of these compounds with resistant bacterial strains revealed that modifications to the pyrrolidine structure could enhance antimicrobial potency. The results indicated that certain structural features were critical for overcoming resistance mechanisms employed by pathogens .

Q & A

Q. What in vitro assays are suitable for preliminary neuropharmacological profiling?

  • Methodological Answer : Screen for NMDA receptor modulation:
  • Cell Line : HEK293 cells transfected with GluN1/GluN2B subunits.
  • Calcium Influx Assay : Use Fluo-4 AM (λ_ex/em = 494/516 nm). EC₅₀ values <10 µM suggest therapeutic potential. Include MK-801 as a positive control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
5-Cyclobutylpyrrolidine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.